molecular formula C12H11N5O3S B12935979 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide CAS No. 89469-17-0

3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide

Cat. No.: B12935979
CAS No.: 89469-17-0
M. Wt: 305.31 g/mol
InChI Key: AKJJMHOERNZPRH-UHFFFAOYSA-N
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Description

3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide is a synthetic chemical ligand designed for advanced pharmacological and biochemical research. This compound integrates a benzene-sulfonamide scaffold with a 7H-purine heterocycle, a structural motif recognized for its significant potential in modulating key enzymatic targets. The sulfonamide functional group is a established pharmacophore in medicinal chemistry, known to confer inhibitory activity against a diverse range of enzymes, including protein kinases and carbonic anhydrases . Research on structurally related N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives has demonstrated potent anti-proliferative effects in human umbilical vein endothelial cells (HUVECs) and various cancer cell lines, linked to the inhibition of critical protein kinases such as Akt1 and Abl tyrosine kinase . Similarly, other purine-sulfonamide hybrids have been identified as ligands for targets like cyclin-dependent kinase 2 (CDK2) and Cyclin-A2, underscoring the value of this chemical class in cell cycle and oncology research . The specific molecular architecture of this compound makes it a compelling candidate for investigating novel signaling pathways and enzyme mechanisms. It is supplied for in vitro studies to explore its application in areas such as angiogenesis inhibition, cancer biology, and enzyme kinetics. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the scientific literature for the latest findings on purine and sulfonamide-based inhibitors.

Properties

CAS No.

89469-17-0

Molecular Formula

C12H11N5O3S

Molecular Weight

305.31 g/mol

IUPAC Name

3-methoxy-4-(7H-purin-8-yl)benzenesulfonamide

InChI

InChI=1S/C12H11N5O3S/c1-20-10-4-7(21(13,18)19)2-3-8(10)11-16-9-5-14-6-15-12(9)17-11/h2-6H,1H3,(H2,13,18,19)(H,14,15,16,17)

InChI Key

AKJJMHOERNZPRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)C2=NC3=NC=NC=C3N2

Origin of Product

United States

Preparation Methods

Synthesis of Sulfonyl Chloride Intermediate

  • The sulfonyl chloride precursor, 3-methoxy-4-benzenesulfonyl chloride, is typically synthesized by chlorosulfonation of 3-methoxyaniline or related methoxy-substituted aromatic compounds.
  • The reaction involves treatment with chlorosulfonic acid under controlled temperature, followed by isolation of the sulfonyl chloride as a white to pale yellow solid.
  • The crude sulfonyl chloride is purified by recrystallization from solvents such as chloroform or toluene to achieve high purity and yield (typically around 85%).

Coupling with Purine Derivative

  • The sulfonyl chloride is reacted with 7H-purin-8-yl amine or a related purine amine derivative in a polar aprotic solvent such as dimethylformamide (DMF).
  • The reaction is carried out in the presence of a base, commonly pyridine or triethylamine, which acts both as a solvent and acid scavenger to neutralize the hydrochloric acid formed.
  • The mixture is stirred at room temperature initially, then heated (e.g., 12 hours at elevated temperature) to ensure complete conversion.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion, the reaction mixture is concentrated under reduced pressure, and the crude product is washed with solvents like chloroform and diethyl ether to remove impurities.
  • Final purification is achieved by recrystallization from ethanol or methanol, yielding the target sulfonamide as an off-white powder with yields ranging from 56% to 85% depending on conditions and purity of starting materials.

Alternative Synthetic Routes

  • Some studies report the use of sulfonyl hydrazides and acrylonitrile derivatives as intermediates to build complex sulfonamide structures incorporating purine rings, involving multi-step reactions with potassium hydroxide catalysis and reflux in solvents like DMF or dioxane.
  • Hydrazine hydrate and catalytic piperidine have been used to modify intermediates to achieve the desired sulfonamide-purine conjugates.
  • These methods, while more complex, allow for structural diversification and functionalization of the purine moiety and sulfonamide linkage.

Reaction Conditions and Monitoring

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Sulfonyl chloride synthesis Chlorosulfonic acid + 3-methoxyaniline None (neat) Controlled (0-50°C) 1-2 hours ~85 Recrystallization from chloroform/toluene
Sulfonamide formation 3-Methoxy-4-benzenesulfonyl chloride + 7H-purin-8-yl amine + pyridine DMF Room temp to reflux 12 hours 56-85 TLC monitoring, acid scavenger used
Multi-step hydrazide method Sulfonyl hydrazides + acrylonitrile derivatives + KOH + hydrazine hydrate + piperidine DMF, dioxane Reflux or room temp 2-12 hours Variable Allows functional group modifications

Purification and Characterization

  • Purification is typically performed by recrystallization from ethanol, methanol, or ethyl acetate mixtures.
  • Thin-layer chromatography (TLC) is used to monitor reaction progress and purity.
  • Characterization includes:

Summary Table of Key Preparation Data

Parameter Details
Molecular Formula C13H13N5O3S
Molecular Weight 319.34 g/mol
CAS Number 89469-26-1
Key Reagents 3-Methoxy-4-benzenesulfonyl chloride, 7H-purin-8-yl amine, pyridine/triethylamine
Solvents DMF, chloroform, ethanol, methanol
Reaction Type Nucleophilic substitution (sulfonamide formation)
Typical Yield 56-85%
Characterization Methods NMR, IR, elemental analysis, melting point

Research Findings and Notes

  • The sulfonamide bond formation via sulfonyl chloride and amine coupling remains the most efficient and widely used method for synthesizing purine-containing sulfonamides, including this compound.
  • Multi-step synthetic routes involving sulfonyl hydrazides and acrylonitrile derivatives provide alternative pathways for structural diversification but require more complex reaction setups and purification steps.
  • Reaction conditions such as solvent choice, temperature, and base presence critically influence yield and purity.
  • Purification by recrystallization and thorough characterization ensure the production of high-purity compounds suitable for further biological or pharmaceutical evaluation.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(1H-purin-8-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

The sulfonamide functionality of this compound suggests significant potential as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is crucial for folate synthesis in bacteria. The presence of the purine moiety may further enhance its interaction with specific biological targets, making it a candidate for developing new antibiotics.

Cancer Research

Due to its structural characteristics, 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide may also have implications in cancer research. Purine derivatives are often involved in cellular processes such as DNA synthesis and repair. Research into this compound's ability to affect nucleotide metabolism could lead to new therapeutic strategies for cancer treatment.

Interaction Studies

Molecular docking studies have been employed to investigate the binding affinity of this compound to various biological targets, including enzymes involved in nucleotide metabolism and bacterial growth. Such studies provide insights into how the compound interacts at the molecular level, potentially leading to the development of novel drugs that leverage its unique structural features .

Antimicrobial Efficacy

In recent studies, this compound demonstrated promising antimicrobial activity against various bacterial strains. Laboratory tests indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new therapeutic agent.

Anticancer Potential

Preliminary research into the anticancer properties of this compound has shown that it can induce apoptosis in certain cancer cell lines. The mechanism appears to involve interference with purine metabolism, leading to disrupted DNA synthesis in rapidly dividing cells. Further studies are required to explore its efficacy in vivo and determine optimal dosages for therapeutic use .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(1H-purin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide Derivatives with Aromatic Substitutions

Compounds such as 3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide (SC-558 analogs) (Fig. 1, ) share the benzene-sulfonamide backbone but replace the purine with dihydroquinazolin or halogenated groups (e.g., Br, Cl, OCH₃). Key comparisons include:

Property 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide SC-558 Analogs (1a-f)
Core Structure Purine at position 4 Dihydroquinazolin or halogens
Substituent at Position 3 Methoxy (-OCH₃) Variable (H, CH₃, Br, Cl, etc.)
Potential Targets Purine-binding enzymes (kinases, GTPases) Cyclooxygenase-2 (COX-2) inhibitors
Solubility Enhanced via sulfonamide + purine polar groups Lower with hydrophobic substituents (e.g., Br, CH₃)

The purine moiety in the target compound likely confers distinct hydrogen-bonding interactions compared to SC-558 analogs, which prioritize COX-2 inhibition via hydrophobic substituents .

Benzimidazole-Based Sulfonamides

Benzimidazole derivatives like 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-1H-benzimidazole (3s, 3t) () and sodium salt 9e () integrate sulfonamide groups into larger heterocyclic systems:

Property This compound Benzimidazole Derivatives (3s, 3t, 9e)
Core Structure Benzene + purine Benzimidazole + pyridyl/methoxy groups
Sulfonamide Position Position 1 Linked to benzimidazole N-atom
Bioactivity Purine-mediated signaling modulation Proton pump inhibition (e.g., antiulcer agents)
Synthetic Complexity Moderate (purine coupling) High (multi-step heterocyclic synthesis)

The target compound’s simplicity may offer synthetic advantages over benzimidazole derivatives, which require complex sulfinyl and pyridyl group installations .

Purine-Containing Sulfonamides

3-[2-Amino-6-(cyclohexylmethoxy)-7H-purin-8-yl]benzenesulfonamide () shares the purine-sulfonamide motif but differs in substitution:

Property This compound Cyclohexylmethoxy-Purine Sulfonamide
Purine Substituent Unmodified 7H-purine Cyclohexylmethoxy at purine position 6
Lipophilicity Moderate (methoxy group) High (cyclohexylmethoxy)
Target Specificity Broad (purine-binding sites) Tunable via bulky substituents

Heterocyclic Sulfonamide Inhibitors

Compounds like 2,6-dichloro-4-[2-(piperazin-1-yl)pyridin-4-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide (1) () highlight sulfonamide diversity:

Property This compound Heterocyclic Sulfonamide (1)
Key Substituents Purine, methoxy Dichloro, pyridinyl-piperazine, trimethylpyrazolyl
Therapeutic Potential Nucleotide signaling pathways Kinase or protease inhibition
Synthetic Accessibility Moderate High (commercially available intermediates)

The target compound’s purine core may offer unique selectivity for nucleotide-binding sites over the pyridinyl-piperazine motif in compound 1, which is tailored for kinase interactions .

Biological Activity

3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N5O3SC_{12}H_{11}N_{5}O_{3}S, with a molecular weight of approximately 305.31 g/mol. The compound comprises a methoxy group, a purine moiety, and a sulfonamide functional group, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzenesulfonyl chloride with an appropriate purine derivative under basic conditions. Common solvents for this reaction include dichloromethane or chloroform, with bases such as triethylamine or pyridine used to neutralize hydrochloric acid produced during the reaction. The synthesis can be optimized for yield and purity through various methods, including continuous flow reactors for industrial applications.

Antimicrobial Properties

The primary biological activity associated with this compound is its antimicrobial potential. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate essential for folate synthesis in bacteria. The presence of the purine ring may enhance its interaction with specific biological targets, leading to novel therapeutic applications in combating bacterial infections .

Table 1: Antimicrobial Activity Data

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Other related sulfonamidesS. aureusTBD
Other related sulfonamidesP. aeruginosaTBD

The specific antimicrobial efficacy of this compound against various bacterial strains remains to be fully characterized, but preliminary studies suggest promising results similar to those observed with other sulfonamide derivatives .

Anti-inflammatory Activity

In addition to its antimicrobial properties, compounds similar to this compound have demonstrated anti-inflammatory effects in various studies. For instance, certain sulfonamide derivatives have shown significant inhibition of carrageenan-induced paw edema in animal models, indicating potential applications in treating inflammatory conditions .

Table 2: Anti-inflammatory Activity Data

CompoundModelInhibition (%) at 1hInhibition (%) at 2hInhibition (%) at 3h
Compound 4a Rat paw edema94.6989.6687.83
Compound 4c Rat paw edemaTBDTBDTBD

Case Studies and Research Findings

Recent studies have focused on the biological activity of sulfonamides, including derivatives structurally related to this compound. For example, a study evaluating various benzenesulfonamides reported notable antimicrobial and anti-inflammatory activities across different compounds .

Another investigation highlighted the potential of sulfonamides as calcium channel inhibitors, suggesting that these compounds could influence cardiovascular functions and resistance through modulation of calcium channels .

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